(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
CAS No.: 1217824-86-6
Cat. No.: VC0090064
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.767
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217824-86-6 |
|---|---|
| Molecular Formula | C11H23ClN2O2 |
| Molecular Weight | 250.767 |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 |
| Standard InChI Key | PJABFBQXCLGLSK-SBSPUUFOSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CN.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is an organic compound containing a piperidine ring with an aminomethyl group at the C-2 position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . The compound exists as a hydrochloride salt, which enhances its stability and solubility for laboratory applications . This molecule belongs to the broader class of piperidine derivatives and features R-stereochemistry at the C-2 position of the ring .
Identification Parameters
The compound is characterized by several identification parameters that are critical for its proper recognition and usage in scientific research:
| Parameter | Value |
|---|---|
| CAS Number | 1217824-86-6 |
| Alternative CAS Number | 1159823-04-7 |
| Molecular Formula | C11H23ClN2O2 |
| Molecular Weight | 250.767 g/mol |
| PubChem CID | 45072457 |
| MDL Number | MFCD11101345 |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Physical and Chemical Properties
Chemical Reactivity
The compound demonstrates versatile chemical reactivity, particularly through its functional groups:
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The primary amine (-NH2) can participate in nucleophilic substitution reactions, condensations, and amide formation
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The Boc-protected piperidine nitrogen can undergo selective deprotection under acidic conditions
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The molecule can serve as an intermediate in multi-step organic syntheses due to its orthogonally protected nitrogen functionalities
These chemical properties make it a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. The compound can participate in various chemical transformations, enabling the creation of diverse derivatives with potential applications in medicinal chemistry and materials science.
Synthesis and Production Methods
Industrial Production Considerations
Industrial-scale production of this compound may employ continuous flow reactors for enhanced control over reaction conditions, potentially leading to higher purity and efficiency. Advanced purification techniques, such as chromatography, are typically employed to isolate the final product effectively and ensure its purity for commercial applications. Quality control measures would include chiral HPLC analysis to confirm the enantiomeric purity of the final product.
Applications and Biological Activity
Synthetic Applications
(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from:
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The presence of orthogonally protected nitrogen functionalities (Boc-protected cyclic amine and primary amine hydrochloride)
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Defined stereochemistry that can be transferred to more complex structures
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Reactivity patterns that allow selective modifications at different sites
These features make it particularly valuable in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules where stereochemistry plays a crucial role in function.
Biological Significance
The compound exhibits biological activity that makes it relevant in medicinal chemistry research. It has been noted for its potential effects on neurotransmitter systems, particularly in relation to central nervous system functions. The compound's structural features suggest it may interact with various receptors, though specific biological assays would be necessary to determine precise mechanisms of action.
The piperidine ring is a common structural motif in many pharmaceutically active compounds, particularly those targeting the central nervous system. The specific substitution pattern and stereochemistry of this compound may confer selective interactions with biological targets, though detailed structure-activity relationship studies would be needed to fully characterize these effects.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
The compound carries a "Warning" signal word according to GHS classification, indicating moderate hazards that require appropriate safety measures during handling .
Protective Measures
When working with this compound, the following safety precautions should be implemented:
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Use appropriate personal protective equipment including gloves, lab coat, and eye protection
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Work in a well-ventilated area or preferably under a fume hood
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Avoid dust formation and inhalation
The recommended precautionary statements include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
First Aid Procedures
In case of exposure to the compound, the following first aid measures are recommended:
| Exposure Route | Recommended Action |
|---|---|
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
These procedures align with standard first aid protocols for compounds with similar hazard profiles .
Analytical Methods
Identification Techniques
Several analytical techniques can be employed to identify and characterize (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
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High-Performance Liquid Chromatography (HPLC): For purity determination and chiral analysis
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: For functional group identification
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X-ray Crystallography: For definitive structural determination, including absolute stereochemistry
These methods would be typically employed in combination to ensure the identity, purity, and stereochemical integrity of the compound for research and commercial applications.
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